molecular formula C7H10ClNS B135083 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride CAS No. 28783-38-2

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride

Cat. No.: B135083
CAS No.: 28783-38-2
M. Wt: 175.68 g/mol
InChI Key: VQEOIFRMJGFLQH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a white or off-white crystalline powder that is soluble in water and ethanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antiplatelet agents like clopidogrel .

Mechanism of Action

Target of Action

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is primarily used as an intermediate in the synthesis of anti-thrombotic drugs such as Clopidogrel and Prasugrel . These drugs target the P2Y12 receptor, a G-protein coupled receptor on the surface of platelets, inhibiting platelet aggregation .

Mode of Action

The compound interacts with its targets by being metabolized into an active metabolite that irreversibly binds to the P2Y12 receptor. This binding inhibits the signal transduction pathway of ADP, a platelet activator, thereby reducing platelet aggregation and clot formation .

Biochemical Pathways

The compound affects the ADP signal transduction pathway in platelets. By inhibiting the P2Y12 receptor, it prevents the activation of the Gq and Gi proteins, which are responsible for platelet shape change and aggregation. This results in reduced thrombus formation .

Pharmacokinetics

As an intermediate in the synthesis of drugs like clopidogrel, it’s likely that the compound itself has low bioavailability and is rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of the compound’s action result in reduced platelet aggregation and clot formation. This can help prevent thrombotic events such as stroke or heart attack in patients at risk .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride typically involves the cyclization of N-(2-ethyl) thiophene methylamine with formaldehyde. The reaction is carried out in the presence of ethanol and hydrogen chloride, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Serves as an intermediate in the synthesis of antiplatelet drugs like clopidogrel and prasugrel.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is unique due to its specific structural features that make it an essential intermediate in the synthesis of newer and more effective antiplatelet agents. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h2,4,8H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEOIFRMJGFLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648635
Record name 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-38-2
Record name 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Customer
Q & A

Q1: What are the main findings from the toxicological studies on 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride?

A1: Two papers, "Studies on anti-inflammatory agents. XIV. Toxicological studies of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine hydrochloride. I" and "Studies on anti-inflammatory agents. XV. Toxicological studies of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine hydrochloride. II" , detail the toxicological investigations of this compound. Unfortunately, the abstracts are unavailable, limiting specific insights into the findings.

Q2: Were there any long-term effects observed in the toxicological studies?

A2: Without access to the full text of the studies , it is impossible to definitively state the presence or absence of long-term effects. Researchers interested in the long-term toxicological profile of 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride would need to consult the complete publications.

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